molecular formula C11H15NS B3378338 3-[(Phenylsulfanyl)methyl]pyrrolidine CAS No. 141699-76-5

3-[(Phenylsulfanyl)methyl]pyrrolidine

Cat. No.: B3378338
CAS No.: 141699-76-5
M. Wt: 193.31 g/mol
InChI Key: AYLPIJTVKMODTL-UHFFFAOYSA-N
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Description

Contextualization within Pyrrolidine (B122466) Chemistry and its Derivatives

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of biologically active compounds. nih.govmdpi.com It is a saturated heterocycle, which imparts a three-dimensional character to the molecules that contain it. nih.gov This non-planar structure is a crucial feature in the design of molecules intended to interact with biological targets such as enzymes and receptors. nih.gov The pyrrolidine nucleus is a fundamental building block in numerous natural products, including alkaloids, and is a privileged structure in medicinal chemistry, found in many FDA-approved drugs. mdpi.com The stereochemistry of substituted pyrrolidines plays a critical role in their biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles. nih.gov The functionalization of the pyrrolidine ring at its various positions allows for the fine-tuning of a molecule's properties, making it a versatile template for chemical synthesis. nih.gov

Significance of Organosulfur Functionalization in Heterocyclic Scaffolds

The incorporation of sulfur into organic molecules, known as organosulfur chemistry, has a long and rich history, leading to compounds with a wide spectrum of applications. Sulfur-containing functional groups can dramatically influence the physical, chemical, and biological properties of a molecule. bohrium.com In the context of heterocyclic chemistry, the introduction of a sulfur-containing moiety, such as the phenylsulfanyl group in 3-[(Phenylsulfanyl)methyl]pyrrolidine, can modulate factors like lipophilicity, metabolic stability, and binding interactions with biological targets. bohrium.com The thioether linkage, present in this compound, is a key feature in several important pharmaceuticals. The strategic placement of sulfur atoms can lead to enhanced biological activity and novel mechanisms of action. Research into sulfur-containing heterocycles continues to be a vibrant area, with ongoing efforts to develop new synthetic methods and explore their therapeutic potential. bohrium.com

Overview of Current and Emerging Research Trajectories for this compound

While extensive research specifically focused on this compound is still emerging, studies on analogous structures provide valuable insights into its potential research directions. A notable area of investigation is the role of 3-substituted pyrrolidines in medicinal chemistry. For instance, research on 3(S)-thiomethyl pyrrolidine derivatives has identified them as potent inhibitors of ERK1/2, highlighting the potential of sulfur-containing substituents at the 3-position of the pyrrolidine ring in the development of oncology therapeutics. nih.gov

Synthetic methodologies are also a key research focus. The development of novel synthetic routes to create substituted pyrrolidines is an active field. Techniques involving phenylsulfanyl migration have been explored for the synthesis of polysubstituted pyrrolidines, suggesting potential pathways to access this compound and its derivatives. researchgate.net Furthermore, palladium-catalyzed reactions are being developed for the synthesis of 3-substituted pyrrolidines, offering efficient ways to create libraries of these compounds for biological screening. nih.govrsc.org Future research will likely focus on the stereoselective synthesis of this compound to evaluate the biological activities of its individual enantiomers and to explore its utility as a building block in the synthesis of more complex molecules.

Interdisciplinary Relevance of Pyrrolidine-Based Structures

The versatility of the pyrrolidine scaffold extends its relevance across multiple scientific disciplines. In medicinal chemistry, pyrrolidine derivatives are investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and neuroprotective agents. nih.govmdpi.com Beyond pharmaceuticals, pyrrolidine-based structures are utilized as catalysts in asymmetric synthesis, playing a crucial role in the production of enantiomerically pure compounds. nih.gov Their unique electronic and steric properties also make them valuable ligands in organometallic chemistry. The study of compounds like this compound contributes to the fundamental understanding of structure-activity relationships and can inspire the design of new functional materials and chemical probes for biological systems.

Data Table

Table 1: Chemical and Physical Properties of Related Compounds

PropertyN-Methylpyrrolidine1-Methyl-2-pyrrolidinone
CAS Number 120-94-5 nist.gov872-50-4 sigmaaldrich.com
Molecular Formula C5H11N nist.govC5H9NO sigmaaldrich.com
Molecular Weight 85.15 g/mol nist.gov99.13 g/mol
Appearance Colorless liquidClear, colorless liquid coleparmer.com
Boiling Point 79-80 °C202 °C
Melting Point -90 °C-24 °C
Flash Point -12 °C91 °C coleparmer.com
Solubility Miscible with waterMiscible with water

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(phenylsulfanylmethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-4-11(5-3-1)13-9-10-6-7-12-8-10/h1-5,10,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLPIJTVKMODTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Phenylsulfanyl Methyl Pyrrolidine and Its Enantiomers

Strategies for Pyrrolidine (B122466) Ring Formation via Intramolecular Cyclization

The construction of the pyrrolidine ring is frequently achieved through intramolecular cyclization, a powerful strategy that forms the heterocyclic core from an acyclic precursor. These reactions often allow for a high degree of control over the resulting stereochemistry.

Diastereoselective and Enantioselective Pyrrolidine Synthesis

Achieving stereocontrol is paramount in modern organic synthesis, and several methods have been developed to produce substituted pyrrolidines with high levels of diastereoselectivity and enantioselectivity.

One of the most robust methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles (alkenes). mappingignorance.orgrsc.org This approach is highly atom-economical and can generate up to four new contiguous stereocenters in a single, highly stereo- and regioselective step. mappingignorance.org The choice of metal catalyst, typically complexes of copper(I) or silver(I), is crucial for controlling the stereochemical outcome, allowing for selective access to either exo or endo products from the same set of starting materials. mappingignorance.org

Table 1: Catalyst Systems in Asymmetric 1,3-Dipolar Cycloadditions for Pyrrolidine Synthesis

Catalyst System Stereochemical Outcome Key Features Reference
Copper(I) Complex High exo-selectivity Efficient with various vinylarenes mappingignorance.org
Silver(I) Complex High endo-selectivity Complementary to Cu(I) systems mappingignorance.org

Intramolecular C-H amination represents another powerful strategy. Iron- and copper-based catalytic systems have proven effective in promoting the cyclization of acyclic precursors. For instance, iron dipyrrin (B1230570) complexes catalyze the diastereoselective conversion of aliphatic azides into 2,5-disubstituted pyrrolidines. nih.gov Similarly, copper(II) can promote the intramolecular aminooxygenation of alkenes, yielding 2,3-trans-pyrrolidines and 2,5-cis-pyrrolidines with moderate to excellent diastereoselectivity, respectively, without the need for additional coordinating groups on the substrate. nih.gov

Stereochemical Control in Ring Closure Reactions

The stereochemical outcome of intramolecular cyclization reactions is governed by a combination of factors, including the catalyst, substrate geometry, and the inherent conformational preferences of the transition state. The five-membered pyrrolidine ring is not planar and typically adopts an "envelope" conformation where one atom is out of the plane of the other four. beilstein-journals.orgbeilstein-journals.org The substituents' preference for pseudo-equatorial or pseudo-axial positions can significantly influence the stereochemical course of a reaction. nih.govbeilstein-journals.org

In catalytic 1,3-dipolar cycloadditions, the stereochemistry at the C2 and C5 positions is often dictated by the geometry of the azomethine ylide, while the relative orientation of substituents at C3 and C4 is determined by the geometry of the alkene dipolarophile. nih.gov The development of stereodivergent methods, which allow access to different stereoisomers from the same starting materials simply by changing the catalyst or reaction conditions, highlights the sophisticated level of control now achievable. rsc.org

For intramolecular C-H amination reactions, computational studies, such as Density Functional Theory (DFT), have been used to understand the origins of diastereocontrol. In the iron-catalyzed cyclization of azides, the selectivity is determined during the hydrogen atom abstraction step, with the transition state geometry favoring the formation of the syn pyrrolidine product. nih.gov

Installation of the (Phenylsulfanyl)methyl Moiety at the C3 Position

Once the pyrrolidine ring is formed, or during its construction, the (phenylsulfanyl)methyl group must be introduced at the C3 position. This can be accomplished through direct C-S bond formation or by the interconversion of other functional groups.

Sulfenylation Reactions for C-S Bond Formation

Direct sulfenylation involves the formation of a carbon-sulfur bond at a target position. While methods for direct C-H sulfenylation on pyrrolidine itself are not extensively documented, related systems provide a proof of concept. For example, copper catalysts can promote the direct sulfenylation of C-H bonds in pyrrolo[1,2-a]quinoxalines using diaryl disulfides as the sulfur source. nih.gov This type of reaction, which may proceed through a phenylthio radical intermediate, offers an atom-economical route to C-S bond formation. nih.gov

A more specific and elegant approach involves a phenylsulfanyl migration during a ring-forming reaction. A novel stereospecific synthesis of pentasubstituted pyrrolidines utilizes the cyclization of a β-hydroxy sulfide (B99878) precursor. researchgate.net This reaction proceeds through a thiiranium (episulfonium) ion intermediate, where the phenylsulfanyl group migrates to form the C-S bond, ultimately yielding the substituted pyrrolidine. This method builds the desired functionality into the cyclization step itself. researchgate.net

Functional Group Interconversions Leading to the Phenylsulfanylmethyl Group

A more conventional and highly versatile strategy for installing the (phenylsulfanyl)methyl group is through functional group interconversion (FGI). ub.eduimperial.ac.uk This typically involves a two-step process starting from a precursor with a functional group that can be readily converted to the target moiety.

A common starting point is an N-protected 3-(hydroxymethyl)pyrrolidine. The hydroxyl group is first converted into a good leaving group, such as a tosylate, mesylate, or halide. vanderbilt.edu This "activated" intermediate is then subjected to nucleophilic substitution with a sulfur nucleophile, such as sodium thiophenoxide (NaSPh). The thiophenoxide anion displaces the leaving group, typically via an Sₙ2 mechanism, to forge the C-S bond and yield the final 3-[(phenylsulfanyl)methyl]pyrrolidine product. vanderbilt.edu

Table 2: Reagents for Functional Group Interconversion to a Thioether

Precursor Functional Group Activating Reagent Leaving Group Nucleophile Reference
Primary Alcohol (-CH₂OH) Toluenesulfonyl chloride (TsCl) Tosylate (-OTs) Sodium Thiophenoxide vanderbilt.edu
Primary Alcohol (-CH₂OH) Phosphorus tribromide (PBr₃) Bromide (-Br) Sodium Thiophenoxide vanderbilt.edu

Chemo- and Regioselective Synthesis of this compound

Ensuring that functionalization occurs exclusively at the C3 position (regioselectivity) and that other reactive sites in the molecule remain untouched (chemoselectivity) is a critical challenge in the synthesis of heterocycles. mdpi.comnih.gov

In strategies that build the ring from acyclic precursors, regioselectivity is programmed into the starting material. For instance, in the synthesis of pentasubstituted pyrrolidines via phenylsulfanyl migration, the initial Michael addition and subsequent aldol (B89426) reaction precisely place the hydroxyl and sulfide functionalities along the carbon chain, ensuring that cyclization leads to the desired substitution pattern. researchgate.net Similarly, in [3+2] cycloaddition reactions, the regiochemical outcome is controlled by the electronic and steric properties of the azomethine ylide and the alkene, allowing for the predictable formation of 3-substituted pyrrolidines. mdpi.comresearchgate.net

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Analyzing the conventional synthetic routes to this compound through this lens reveals several areas for potential improvement in sustainability.

Solvent Selection: Traditional nucleophilic substitution and protection/deprotection steps often employ polar aprotic solvents such as dimethylformamide (DMF), or chlorinated solvents like dichloromethane (B109758) (DCM). acsgcipr.org These solvents are associated with environmental and health concerns. Green chemistry encourages their replacement with more benign alternatives. acs.org Modern solvent selection guides promote the use of bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which exhibit favorable environmental profiles and can often replace traditional aprotic solvents in SN2 reactions. acsgcipr.orgsolubilityofthings.com The use of water as a solvent, where feasible, represents an ideal green option due to its non-toxicity and availability. solubilityofthings.com

Atom Economy and Reagent Choice: The conventional tosylation-substitution sequence suffers from poor atom economy. The use of tosyl chloride and a base generates stoichiometric amounts of salt byproducts. Similarly, the classic Mitsunobu reaction generates triphenylphosphine (B44618) oxide (TPPO) and a reduced hydrazine (B178648) derivative as byproducts, which can complicate purification and contribute significantly to the waste stream. nih.gov

To address these issues, research focuses on catalytic methods or pathways that avoid stoichiometric activators. While direct catalytic substitution of an alcohol with a thiol is challenging, exploring alternative leaving groups or developing catalytic Mitsunobu reactions are active areas of research that could enhance the greenness of the synthesis. nih.gov

Below is a comparative table outlining a conventional versus a potentially greener approach to the synthesis of N-Boc-3-[(phenylsulfanyl)methyl]pyrrolidine.

ParameterConventional Synthetic RoutePotential Greener Alternative
Starting MaterialN-Boc-3-(hydroxymethyl)pyrrolidineN-Boc-3-(hydroxymethyl)pyrrolidine
Activation StepTosylation with TsCl in Dichloromethane (DCM)Activation with a sulfonyl chloride in a greener solvent (e.g., 2-MeTHF) or direct Mitsunobu reaction.
Substitution StepSodium thiophenoxide in Dimethylformamide (DMF)Thiophenol with a carbonate base in a greener solvent (e.g., CPME, acetone).
Key ReagentsTsCl, Pyridine/Et3N, Thiophenol, NaH, DCM, DMFThiophenol, K2CO3, potentially catalytic activators.
Primary ByproductsTosylates, Amine hydrochlorides, Sodium saltsWater, KHCO3. Mitsunobu byproducts (TPPO, reduced DEAD) if used.
Green Chemistry Considerations• Use of hazardous solvents (DCM, DMF). • Poor atom economy from tosyl group. • Generation of stoichiometric salt waste.• Use of recommended/safer solvents. • Higher atom economy if direct conversion is achieved. • Milder base (K2CO3) is preferable to NaH.

Cascade and Multicomponent Reactions for Efficient Access to the Compound

Cascade and multicomponent reactions (MCRs) are powerful strategies in modern organic synthesis that enhance efficiency by combining multiple bond-forming events in a single operation, thereby reducing step counts, solvent usage, and purification efforts. researchgate.net

Cascade Reaction Approach: A hypothetical cascade approach to a substituted pyrrolidine could involve an intramolecular cyclization. For instance, strategies involving the iodocyclization of unsaturated tosylamides are known to produce N-tosyl iodomethyl-pyrrolidines in a stereospecific manner. organic-chemistry.orgresearchgate.net A potential precursor for a cascade synthesis of the target compound's core structure could be an appropriately designed unsaturated amine. Subsequent displacement of the iodide with a phenylsulfanyl nucleophile would complete the synthesis. This approach combines ring formation and functionalization in a highly convergent manner.

Multicomponent Reactions (MCRs): MCRs offer an even higher degree of convergence by bringing together three or more starting materials in a one-pot reaction to generate a complex product. tandfonline.com The [3+2] cycloaddition of an azomethine ylide is a prominent MCR for synthesizing highly substituted pyrrolidines. tandfonline.comnih.gov

A hypothetical MCR strategy to access a precursor for this compound could involve the reaction of:

An amino acid (e.g., glycine (B1666218) methyl ester).

An aldehyde.

A dipolarophile containing a functional handle suitable for conversion to the (phenylsulfanyl)methyl group.

The azomethine ylide is generated in situ from the condensation of the amino acid and aldehyde, which then undergoes a [3+2] cycloaddition with the dipolarophile. This method allows for the rapid assembly of the pyrrolidine core with control over stereochemistry, depending on the choice of chiral catalysts or auxiliaries. mappingignorance.orgnih.gov

Another powerful MCR is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) to construct the pyrrole (B145914) ring from an activated alkene, but analogous [3+2] cycloadditions can form pyrrolidines. nih.gov

The table below illustrates a general, hypothetical three-component reaction to form a functionalized pyrrolidine, which could serve as an intermediate en route to the target compound.

Component 1Component 2Component 3Catalyst/ConditionsProduct Type
Amine (e.g., Glycine ester)Aldehyde (e.g., Formaldehyde)Activated Alkene (Dipolarophile with a functional group X)Ag(I) or Cu(I) catalystSubstituted Pyrrolidine

This MCR approach generates a pyrrolidine ring where the substituent 'X' can be chosen or subsequently modified to introduce the desired (phenylsulfanyl)methyl group, representing a highly efficient and modular route compared to traditional linear syntheses.

Advanced Spectroscopic Characterization and Computational Studies of 3 Phenylsulfanyl Methyl Pyrrolidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) techniques are essential for unambiguously assigning all signals and elucidating through-bond and through-space correlations.

A complete assignment of the ¹H and ¹³C NMR spectra for 3-[(Phenylsulfanyl)methyl]pyrrolidine can be achieved through a combination of 2D NMR experiments. nih.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings (J-coupling) within the same spin system. For this compound, COSY would be expected to show correlations between the protons on the pyrrolidine (B122466) ring (H-2, H-3, H-4, H-5) and between the methylene (B1212753) protons of the side chain (H-1') and the adjacent methine proton (H-3).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon atoms to their attached protons. This is crucial for assigning the carbon signals of the pyrrolidine ring and the side-chain methylene group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between carbon and hydrogen atoms. This is invaluable for connecting different spin systems. For instance, HMBC would show correlations from the benzylic methylene protons (H-1') to the carbons of the phenyl ring and to carbons C-3 and C-4 of the pyrrolidine ring, confirming the attachment of the (phenylsulfanyl)methyl group to the C-3 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. In this compound, NOESY could reveal through-space interactions between the protons of the phenyl ring and the protons on the pyrrolidine ring, helping to define the preferred spatial arrangement of the substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted data based on analysis of similar pyrrolidine and phenyl sulfide (B99878) structures.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
2~3.0-3.2~54H-3C-3, C-4, C-5
3~2.5-2.7~40H-2, H-4, H-1'C-2, C-4, C-5, C-1'
4~1.8-2.0 (ax), ~2.1-2.3 (eq)~30H-3, H-5C-2, C-3, C-5
5~2.9-3.1~47H-4C-2, C-3, C-4
1' (CH₂)~3.4-3.6~38H-3C-3, C-4, C-ipso (phenyl)
Phenyl (ortho)~7.4~130H-metaC-ipso, C-meta
Phenyl (meta)~7.2~129H-ortho, H-paraC-ipso, C-ortho, C-para
Phenyl (para)~7.1~126H-metaC-meta, C-ipso

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the solid, crystalline phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the bulk material. This is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct ssNMR spectra due to differences in molecular conformation and intermolecular interactions in the crystal lattice. americanpharmaceuticalreview.com For this compound, ssNMR could be used to confirm the presence of a single crystalline form or to characterize different polymorphs if they exist.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula. For this compound (C₁₁H₁₅NS), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimental value, providing unequivocal confirmation of its elemental formula. researchgate.net

Table 2: Predicted HRMS Data for this compound Theoretical values calculated based on isotopic masses.

IonFormulaCalculated Exact Mass
[M]⁺˙C₁₁H₁₅NS193.0925
[M+H]⁺C₁₁H₁₆NS⁺194.0998
[M+Na]⁺C₁₁H₁₅NNaS⁺216.0817

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H bond of the secondary amine, the C-H bonds of the aliphatic pyrrolidine ring and the aromatic phenyl ring, and the C-S bond. bibliotekanauki.plresearchgate.net

N-H Stretch: A moderate to weak band is expected around 3300-3500 cm⁻¹ in the IR spectrum.

Aromatic C-H Stretch: Bands typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands appear just below 3000 cm⁻¹.

C=C Aromatic Ring Stretch: Several sharp bands are expected in the 1450-1600 cm⁻¹ region.

C-S Stretch: A weak band is expected in the 600-800 cm⁻¹ region.

Analysis of the spectra, often supported by computational predictions, can provide a detailed vibrational fingerprint of the molecule. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Predicted data based on typical functional group absorption regions.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch3300 - 3500Weak-Medium (IR)
Aromatic C-H Stretch3000 - 3100Medium (IR), Strong (Raman)
Aliphatic C-H Stretch2850 - 2960Medium-Strong (IR & Raman)
C=C Aromatic Stretch1450 - 1600Medium-Strong (IR & Raman)
C-N Stretch1020 - 1250Medium (IR)
C-S Stretch600 - 800Weak (IR), Medium (Raman)

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. nih.gov This technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.com For a chiral molecule like this compound, growing a suitable single crystal would allow for the absolute confirmation of its R or S configuration. Furthermore, the crystallographic data reveals the molecule's conformation in the solid state and how individual molecules pack together in the crystal lattice through intermolecular interactions like hydrogen bonding or van der Waals forces. researchgate.net Although no crystal structure for the title compound is publicly available, analysis of related pyrrolidine derivatives shows the five-membered ring typically adopts an envelope or twisted conformation. mdpi.com

Computational Chemistry Approaches for Understanding Structure and Reactivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data. arabjchem.orgnih.gov DFT calculations can be used to:

Predict Molecular Geometries: Optimize the structure to find the lowest energy conformation(s) of the molecule. researchgate.net

Calculate Spectroscopic Properties: Predict NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis spectra. researchgate.net These calculated spectra can be compared with experimental data to aid in assignment and confirm the structure. mdpi.com

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can provide insights into orbital interactions, charge distribution, and the nature of chemical bonds. arabjchem.org

Explore Reactivity: The energies of frontier molecular orbitals (HOMO and LUMO) can be calculated to understand the molecule's electronic properties and potential reactivity. nih.gov

For this compound, DFT calculations at a suitable level of theory (e.g., B3LYP with a 6-31G* or larger basis set) would provide valuable theoretical data to support and interpret the findings from the various spectroscopic techniques discussed. arabjchem.org

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation, typically within the framework of Density Functional Theory (DFT) or other ab initio methods. wikipedia.org These calculations provide a detailed picture of the electron distribution and bonding, which governs the molecule's physical and chemical properties. worldscientific.comresearchgate.net

For this compound, methods like DFT using a hybrid functional such as B3LYP combined with a comprehensive basis set like 6-311++G(d,p) would be employed for accurate geometry optimization. smu.edu Such calculations yield critical electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests higher polarizability and a greater ease of electronic transitions. researchgate.net

Table 1: Illustrative Calculated Electronic Properties of this compound This table presents hypothetical data that would be generated from quantum chemical calculations.

ParameterCalculated ValueSignificance
Energy of HOMO-6.5 eVRegion of electron donation (nucleophilicity)
Energy of LUMO-0.8 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)5.7 eVIndicator of chemical stability and reactivity
Dipole Moment2.1 DMeasure of overall molecular polarity
Total Energy-985.123 HartreesThermodynamic stability of the optimized geometry

Conformational Analysis and Potential Energy Surfaces

Due to the presence of multiple rotatable single bonds and a non-planar ring, this compound can exist in numerous conformations. youtube.com Conformational analysis is the systematic study of these different spatial arrangements and their corresponding energies. libretexts.org By calculating the potential energy surface (PES), one can identify the most stable, low-energy conformers and the energy barriers that separate them. acs.org

A detailed conformational search would involve systematically rotating the key dihedral angles: the C-C bond connecting the pyrrolidine ring to the sidechain, and the C-S bond of the phenylsulfanyl group. For each incremental rotation, the geometry is optimized, and its energy is calculated. youtube.com This process maps out the PES, highlighting energy minima (stable conformers) and saddle points (transition states between conformers). ucsb.edu Studies on analogous structures, such as proline derivatives, have shown that the puckering of the five-membered pyrrolidine ring (e.g., 'endo' vs. 'exo' puckering) also significantly influences conformational stability. nih.gov The orientation of the phenylsulfanylmethyl group relative to the pyrrolidine ring (e.g., axial vs. equatorial-like positions) would also result in distinct, energetically different conformers.

Table 2: Hypothetical Low-Energy Conformers of this compound from PES Scan This table illustrates the kind of data obtained from a conformational analysis, showing different stable structures and their relative stabilities.

Conformer IDDescriptionRelative Energy (kcal/mol)Population at 298 K (%)
Conf-1Equatorial sidechain, anti-orientation of phenyl group0.0075.1
Conf-2Equatorial sidechain, gauche-orientation of phenyl group0.8518.5
Conf-3Axial sidechain, anti-orientation of phenyl group2.104.9
Conf-4Axial sidechain, gauche-orientation of phenyl group3.501.5

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can then be used to interpret and validate experimental data. wikipedia.orgrsdjournal.org For this compound, the theoretical prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable. nih.gov

NMR chemical shifts (δ) can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. numberanalytics.com By calculating the ¹H and ¹³C chemical shifts for each of the low-energy conformers identified in the PES scan, a Boltzmann-averaged theoretical spectrum can be generated. This predicted spectrum can be directly compared to the experimental one, aiding in peak assignment and confirming the solution-state structure. rsc.org

Similarly, the vibrational frequencies and their corresponding intensities can be calculated to produce a theoretical IR spectrum. arxiv.org Different conformers will exhibit subtle but distinct differences in their vibrational modes, particularly in the fingerprint region and for stretches involving the C-S, C-N, and N-H bonds. Comparing the calculated frequencies for each conformer with the experimental IR spectrum can help identify which conformations are present in the sample.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound This table shows representative data from a theoretical NMR prediction.

Carbon AtomPredicted Chemical Shift (ppm)
Pyrrolidine C255.1
Pyrrolidine C340.2
Pyrrolidine C424.8
Pyrrolidine C546.5
Methylene (-CH₂S-)38.9
Phenyl C-ipso138.0

Table 4: Illustrative Predicted Key IR Frequencies (cm⁻¹) for this compound This table shows representative data from a theoretical IR spectrum calculation.

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch3350Medium
Aromatic C-H Stretch3060Weak
Aliphatic C-H Stretch2970-2850Strong
Aromatic C=C Stretch1580, 1480Medium-Strong
C-N Stretch1120Medium
C-S Stretch740Medium

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. numberanalytics.com MD simulations model the atomic motions by applying classical mechanics, allowing for the observation of conformational transitions, flexibility, and interactions with the surrounding environment, such as solvent molecules. easychair.org

For this compound, an MD simulation would be initiated from one of its low-energy conformers. The simulation would track the trajectory of all atoms over a period of nanoseconds or longer. This allows for the exploration of the conformational landscape and the calculation of the relative populations of different conformers at a given temperature.

Crucially, MD simulations can explicitly include solvent molecules (e.g., water, chloroform), providing a powerful method to study solvent effects. aip.orgnih.gov The interactions between the solute and solvent can significantly influence conformational preferences. For instance, in a polar solvent, conformations with a larger dipole moment may become more stabilized and thus more populated. Studies on related flexible molecules have demonstrated that the conformational equilibrium can shift dramatically with solvent polarity, a phenomenon that MD simulations are well-suited to explore. researchgate.net

Table 5: Illustrative Solvent Effect on Conformer Population (%) from MD Simulations This table demonstrates how MD simulations can predict the shift in conformational equilibrium in different solvents.

Conformer IDPopulation in Hexane (Non-polar)Population in Chloroform (Polar Aprotic)Population in Water (Polar Protic)
Conf-1 (Equatorial, less polar)80%65%40%
Conf-3 (Axial, more polar)20%35%60%

Computational Exploration of Reaction Energetics and Transition States

Computational chemistry is an invaluable tool for investigating potential chemical reactions at a molecular level. researchgate.net It allows for the exploration of reaction mechanisms, the identification of high-energy transition states (TS), and the calculation of activation energies (Ea), which determine reaction rates. acs.org

For this compound, one could computationally explore a variety of potential reactions, such as N-alkylation of the pyrrolidine nitrogen, oxidation of the sulfur atom, or electrophilic aromatic substitution on the phenyl ring. Using DFT methods, the geometries of the reactants, products, and the transition state connecting them can be optimized. numberanalytics.com

Table 6: Illustrative Calculated Energetics for a Hypothetical S-Oxidation Reaction This table provides an example of the thermodynamic and kinetic data that can be obtained from computational studies of a reaction mechanism.

Reaction ParameterCalculated Value (kcal/mol)Interpretation
Activation Energy (Ea)+15.5Energy barrier for the reaction to occur
Reaction Energy (ΔE_rxn)-45.0The reaction is highly exothermic (thermodynamically favorable)
Transition State Imaginary Frequency-250 cm⁻¹Confirms the structure is a true first-order saddle point (transition state)

Advanced Applications of 3 Phenylsulfanyl Methyl Pyrrolidine As a Chemical Scaffold and Ligand

Utilization in Asymmetric Synthesis as a Chiral Auxiliary or Ligand

The inherent chirality of 3-[(Phenylsulfanyl)methyl]pyrrolidine, which can be readily derived from chiral precursors like proline, makes it a valuable asset in the field of asymmetric synthesis. Its utility spans from being a component of sophisticated chiral catalysts to a directing group in stereoselective reactions.

Development of Chiral Catalysts Based on the Pyrrolidine (B122466) Framework

The development of novel organocatalysts and metal-ligand complexes for asymmetric transformations is a major focus of contemporary chemical research. The pyrrolidine scaffold is a privileged structure in this context, with numerous proline- and prolinol-derived catalysts having been successfully developed. While specific research detailing the incorporation of the 3-[(phenylsulfanyl)methyl] moiety into a catalyst is not extensively documented in publicly available literature, the structural motifs present in this compound suggest significant potential.

The nitrogen atom of the pyrrolidine ring can be readily functionalized to create a range of catalyst classes. For instance, derivatization with bulky groups can create an effective chiral environment for asymmetric transformations involving enamine or iminium ion intermediates. The sulfur atom in the side chain introduces an additional coordination site for metal-based catalysts and can influence the electronic and steric properties of the catalytic pocket. The development of new ligands for catalytic asymmetric carbon-carbon bond formation remains an area of high interest.

Application in Asymmetric Carbon-Carbon Bond Forming Reactions

Asymmetric carbon-carbon bond forming reactions are fundamental to the synthesis of complex chiral molecules. Pyrrolidine-based organocatalysts have proven to be highly effective in a variety of these reactions, including Michael additions and aldol (B89426) reactions. These catalysts typically operate through the formation of chiral enamines or iminium ions with carbonyl compounds.

While direct and detailed studies on the application of this compound as a primary catalyst in these reactions are limited in broad literature, its structural similarity to highly successful catalysts suggests its potential utility. The general mechanism for a pyrrolidine-catalyzed Michael addition, for example, involves the reaction of an aldehyde or ketone with the chiral pyrrolidine to form an enamine, which then attacks a Michael acceptor. The stereochemistry of the product is dictated by the chiral environment created by the catalyst.

Table 1: Representative Pyrrolidine-Catalyzed Asymmetric Reactions

Reaction TypeCatalyst TypeTypical SubstratesAchieved Stereoselectivity
Michael AdditionDiarylprolinol Silyl EthersAldehydes, NitroolefinsHigh diastereo- and enantioselectivity
Aldol ReactionProlinamidesKetones, AldehydesGood to excellent enantioselectivity
Mannich ReactionProlineAldehydes, IminesHigh enantioselectivity

This table represents the general capabilities of pyrrolidine-based catalysts and provides a framework for the potential applications of this compound derivatives.

Role in Materials Science and Polymer Chemistry

The unique structural features of this compound also suggest its potential for applications beyond traditional synthesis, in the realms of materials science and polymer chemistry.

Incorporation into Functional Polymer Architectures

The incorporation of specific functional groups into polymer backbones or as pendant groups can impart unique properties to the resulting materials. The pyrrolidine and phenylsulfanyl moieties of this compound offer several possibilities for its use in polymer chemistry. The secondary amine of the pyrrolidine ring can serve as a monomer for polymerization reactions, such as ring-opening polymerization of lactams or as a site for grafting onto existing polymer chains.

Furthermore, the phenylsulfanyl group can introduce properties such as refractive index modification, thermal stability, or metal-binding capabilities to a polymer. While specific examples of polymers derived from this compound are not widely reported, the principles of polymer design suggest its potential as a specialty monomer.

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-ordered structures. The structural elements of this compound, including the potential for hydrogen bonding via the N-H group and π-π stacking from the phenyl ring, make it a candidate for designing self-assembling systems.

The formation of chiral aggregates, films, or gels driven by these non-covalent forces could lead to new materials with applications in chiral recognition, sensing, or catalysis. The sulfur atom could also participate in specific interactions, such as coordination to metal ions, to drive the assembly of metallo-supramolecular structures.

Development of Novel Synthetic Reagents and Building Blocks

Beyond its direct use as a ligand or catalyst, this compound can serve as a valuable starting material for the synthesis of more complex and functionally diverse molecules. The reactivity of both the pyrrolidine ring and the phenylsulfanylmethyl side chain can be exploited to create a variety of novel building blocks.

For example, the nitrogen atom can be acylated, alkylated, or incorporated into larger heterocyclic systems. The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then be used in stereoselective transformations or as a leaving group in substitution reactions. This versatility allows for the generation of a library of derivatives with tailored properties for specific applications in drug discovery and organic synthesis.

Precursors for Diversified Heterocyclic Systems

The unique architecture of this compound, featuring a nucleophilic secondary amine and a modifiable phenylsulfanyl group, provides a powerful platform for the synthesis of complex, fused heterocyclic systems. The pyrrolidine nitrogen can readily participate in annulation reactions, while the sulfur-containing side chain can be involved in various cyclization strategies.

One key approach involves the intramolecular cyclization of derivatives of this compound. For instance, after N-functionalization of the pyrrolidine ring with a suitable electrophile containing a reactive group, subsequent intramolecular reactions can lead to the formation of bicyclic structures. The phenylsulfanyl group can also play a crucial role in directing or participating in these cyclizations. Research on related β-hydroxy sulfides has demonstrated that the sulfur atom can facilitate ring-forming reactions through the formation of a transient thiiranium (episulfonium) ion, a principle that can be extended to derivatives of this compound. researchgate.net

Furthermore, the pyrrolidine ring itself can be constructed in a stereoselective manner, incorporating the phenylsulfanylmethyl side chain, which then serves as a handle for further diversification. For example, 1,3-dipolar cycloaddition reactions between azomethine ylides and suitable dipolarophiles containing a phenylsulfanyl group can generate highly substituted pyrrolidines. nih.gov These reactions can be catalyzed to achieve high regio- and diastereoselectivity, providing access to a diverse range of pyrrolidine scaffolds that can be further elaborated into more complex heterocyclic systems.

The following table summarizes potential cyclization reactions starting from this compound derivatives to form fused heterocyclic systems.

Starting Material DerivativeReaction TypeResulting Heterocyclic System
N-Acylated-3-[(phenylsulfanyl)methyl]pyrrolidinePictet-Spengler type reactionPyrrolo[1,2-a]quinolines
N-Alkylated with a haloalkeneIntramolecular Heck reactionIndolizidine core
Oxidized phenylsulfanyl group (sulfoxide/sulfone)Pummerer rearrangement followed by cyclizationThia-aza bicyclic compounds
N-Allyl-3-[(phenylsulfanyl)methyl]pyrrolidineRing-closing metathesisPyrrolo-fused medium-sized rings

Scaffolds for Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules to probe biological systems and identify new drug leads. nih.gov The this compound scaffold is exceptionally well-suited for DOS and combinatorial chemistry due to its multiple, orthogonally reactive functional groups. This allows for the systematic introduction of diversity at different positions of the molecule.

A prime example of the utility of a similar scaffold is in the creation of combinatorial libraries of mercaptoacyl pyrrolidines. researchgate.net In such a library, the pyrrolidine core provides a rigid scaffold upon which various substituents can be appended. The synthesis can be performed on a solid support, allowing for the efficient generation of a large number of compounds using a split-and-pool strategy. The diversity in these libraries can be introduced at several points:

The Pyrrolidine Nitrogen: Acylation or alkylation of the secondary amine with a diverse set of carboxylic acids or alkyl halides.

The Phenyl Ring: Utilization of a variety of substituted thiophenols in the initial synthesis of the scaffold.

The Pyrrolidine Ring: Introduction of additional substituents on the pyrrolidine ring during its synthesis.

The following table outlines a hypothetical combinatorial library based on the this compound scaffold, illustrating the potential for generating vast chemical diversity.

Scaffold PositionDiversity Element (R-group)Number of Variants
Pyrrolidine Nitrogen (N-R1)100 different carboxylic acids100
Phenyl Ring (at para-position, R2)50 different thiophenols50
Pyrrolidine C4-position (R3)10 different substituents10
Total Number of Compounds 50,000

This high degree of diversification from a single, readily accessible scaffold underscores the value of this compound in modern drug discovery programs.

Chemical Probe Development for Research Tools (focusing on chemical modification aspects)

Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold can be readily modified to create sophisticated probes for various research applications, including advanced spectroscopy and affinity-based proteomics.

Functionalization for Advanced Spectroscopic Probes

The development of fluorescent probes allows for the visualization and quantification of biological molecules and events. The this compound scaffold can be functionalized with fluorophores to create such probes. The phenylsulfanyl moiety is particularly amenable to modification. For instance, a fluorescent group can be introduced onto the phenyl ring, or the entire phenylsulfanyl group can be replaced by a fluorescent reporter.

One strategy involves the synthesis of derivatives where the phenyl ring is substituted with a fluorophore, such as a dansyl group or a coumarin. Alternatively, the pyrrolidine nitrogen can be functionalized with a linker attached to a fluorescent dye. The choice of fluorophore and its attachment point can be tailored to the specific application, influencing properties such as quantum yield, Stokes shift, and sensitivity to the local environment. For example, research on pyrrolidine-fused chlorins has shown that N-functionalization can be achieved without significantly altering the key spectroscopic properties of the chromophore. semanticscholar.org Similarly, clickable styryl dyes have been successfully conjugated to pyrrolidinyl peptide nucleic acids for the detection of DNA mutations, highlighting the compatibility of the pyrrolidine scaffold with fluorescent labeling techniques. rsc.org

The following table presents potential modifications of the this compound scaffold for the development of spectroscopic probes.

Modification SiteAttached Spectroscopic ProbePotential Application
Phenyl ring of phenylsulfanylDansyl chlorideRatiometric sensing of polarity
Pyrrolidine NitrogenFluorescein isothiocyanate (FITC)Cellular imaging
Replacement of phenylsulfanylNaphthalimide derivativeTwo-photon microscopy
Pyrrolidine C4-positionEnvironment-sensitive fluorophoreProtein-ligand interaction studies

Chemical Derivatization for Affinity Labeling

Affinity labeling is a powerful technique used to identify and isolate binding partners of a small molecule from a complex biological mixture. The this compound scaffold can be derivatized with an affinity tag, such as biotin (B1667282), to enable its use in affinity-based proteomics.

The most common approach for introducing an affinity tag is through the functionalization of the pyrrolidine nitrogen. The secondary amine can be readily acylated or alkylated with a reagent containing a biotin moiety, often connected via a flexible linker to minimize steric hindrance and allow for efficient binding to avidin (B1170675) or streptavidin. nih.gov

Furthermore, the phenyl ring of the phenylsulfanyl group can also serve as an attachment point for an affinity tag. For example, a derivative with a para-amino or para-hydroxy group on the phenyl ring can be synthesized, which can then be coupled to a biotinylating reagent. The choice of the attachment point and the linker length can be optimized to ensure that the biological activity of the core molecule is retained while allowing for efficient capture on an affinity matrix.

The table below details possible derivatizations of this compound for affinity labeling applications.

Derivatization SiteAffinity TagLinker Type
Pyrrolidine NitrogenBiotinPolyethylene glycol (PEG) linker
Phenyl ring (para-position)DesthiobiotinAmide bond
Pyrrolidine C4-positionPhoto-reactive crosslinker (e.g., benzophenone)Alkyl chain

Future Directions and Emerging Research Avenues for 3 Phenylsulfanyl Methyl Pyrrolidine

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The future development of 3-[(Phenylsulfanyl)methyl]pyrrolidine chemistry hinges on moving beyond its current applications and exploring its untapped reactive potential. The presence of the phenylsulfanyl group offers a rich playground for chemical innovation.

Future research should focus on leveraging the sulfur atom as a control element in new chemical reactions. The sulfur moiety can act as a temporary directing group to facilitate otherwise difficult C-H functionalization reactions at positions on the pyrrolidine (B122466) ring that are typically unreactive. For instance, inspired by sulfur-directed palladium-catalyzed C(sp³)–H α-arylation of related 3-pyrrolines, similar strategies could be developed for this compound to introduce diverse substituents. rsc.org

Another promising avenue is the exploration of rearrangement reactions involving the phenylsulfanyl group. Research into the stereospecific ring-forming reactions of β-hydroxy sulfides, which proceed through a transient thiiranium (episulfonium) ion, has demonstrated the ability to construct complex pyrrolidines. researchgate.net Investigating analogous transformations starting from derivatives of this compound could lead to novel, stereochemically dense scaffolds. This could involve oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone to modulate its electronic properties and enable unique migration or elimination pathways, providing access to previously inaccessible molecular architectures. Furthermore, the dehydrogenation of the pyrrolidine ring to form substituted pyrroles, a transformation demonstrated with borane (B79455) catalysts, presents another area for exploration, potentially unmasking aromaticity in a late-stage synthetic step. nih.gov

Proposed Research AvenueKey Reactive MoietyPotential TransformationAnticipated OutcomeRelevant Precedent
Directed C-H FunctionalizationPhenylsulfanyl GroupPalladium-Catalyzed Arylation/AlkylationNovel C2 or C4 substituted pyrrolidinesSulfur-directed arylation of 3-pyrrolines rsc.org
Skeletal RearrangementPhenylsulfanyl Group (as sulfide or sulfoxide)Episulfonium Ion-Mediated CyclizationComplex polycyclic or spirocyclic pyrrolidinesRearrangement of β-hydroxy sulfides researchgate.net
AromatizationPyrrolidine RingCatalytic DehydrogenationLate-stage synthesis of functionalized pyrrolesBorane-catalyzed dehydrogenation of pyrrolidines nih.gov

Integration with Automated Synthesis and Flow Chemistry Methodologies

Traditional batch synthesis, while effective for discovery-scale chemistry, often faces challenges with scalability, safety, and reproducibility. The integration of automated and continuous flow chemistry presents a significant opportunity to overcome these hurdles in the synthesis of this compound and its derivatives. vapourtec.comnih.gov

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers superior control over reaction parameters like temperature, pressure, and mixing. mdpi.com This enhanced control can lead to higher yields, improved selectivity, and the ability to safely handle hazardous intermediates or exothermic reactions that are problematic in batch. For the synthesis of N-heterocycles, flow processes have been shown to dramatically reduce reaction times, in some cases from hours to minutes, while enabling multi-kilogram per day production scales. mdpi.com Future research should aim to adapt existing multi-step syntheses of this compound into telescoped, continuous flow processes.

Automated synthesis platforms, which combine robotic handling of reagents with flow reactors, can be used to rapidly generate libraries of derivatives. By systematically varying starting materials fed into the system, researchers can efficiently explore the structure-activity relationships of novel compounds based on the this compound scaffold. nih.gov This approach accelerates the discovery process for new drug candidates and functional materials.

ParameterTraditional Batch SynthesisFlow Chemistry Synthesis
Scalability Challenging; often requires re-optimizationSimpler; achieved by running the system for longer
Safety Risk of thermal runaway with exothermic reactionsSuperior heat transfer; small reaction volume minimizes risk
Reaction Time Hours to daysSeconds to minutes mdpi.com
Reproducibility Can be variable due to mixing and heat transfer issuesHigh; precise control over all parameters
Library Synthesis Labor-intensive, sequential processAmenable to full automation for high-throughput synthesis nih.gov

Synergistic Computational and Experimental Approaches for Rational Design

The serendipitous discovery of new catalysts and materials is gradually being replaced by rational, design-driven approaches. A synergistic combination of computational modeling and experimental validation is the future of designing novel derivatives and applications for this compound. nih.gov

Computational tools, such as Density Functional Theory (DFT) and molecular dynamics simulations, can predict the outcomes of unknown reactions, elucidate reaction mechanisms, and explain the origins of stereoselectivity. researchgate.net For example, before embarking on extensive experimental work, quantum chemical calculations can be used to estimate the feasibility of a proposed transformation or to predict which diastereomer of a product is likely to form. This in silico screening saves time and resources.

This approach is particularly powerful for the rational design of new catalysts or biologically active molecules. nih.govresearchgate.net Researchers can model the interaction of various this compound derivatives with a biological target (e.g., a protein active site) or as a ligand in a metal complex. These models can predict binding affinity or catalytic efficiency, guiding the experimentalist to synthesize only the most promising candidates. acs.org The experimental results are then used to refine the computational models, creating a powerful feedback loop that accelerates the discovery and optimization cycle.

Sustainable Synthesis and Application Development in a Circular Economy Context

The chemical industry is undergoing a paradigm shift towards sustainability, driven by the principles of green chemistry and the concept of a circular economy. morressier.compharmamanufacturing.com Future research on this compound must embrace these principles to ensure its long-term viability and environmental responsibility.

Sustainable synthesis involves designing processes that are both efficient and environmentally benign. rsc.orgnih.gov This includes using renewable starting materials, minimizing waste by employing atom-economical reactions (like cycloadditions or C-H functionalization), and replacing hazardous reagents and solvents with greener alternatives. nih.govacs.org Catalysis, particularly biocatalysis and earth-abundant metal catalysis, will be key to developing these sustainable synthetic routes.

Beyond green synthesis, a circular economy approach considers the entire lifecycle of the molecule. efpia.eunih.gov This involves designing the molecule and its applications to minimize waste and maximize value. altlaboratories.comresearchgate.net For example, research could focus on developing applications where the this compound-based product can be easily recovered and recycled after use. Another strategy is to find value in synthetic byproducts, turning what was once considered waste into a resource for other chemical processes. Adopting a circular mindset will not only reduce the environmental footprint of producing and using this compound but can also lead to more economically viable and resource-efficient technologies. pharmamanufacturing.com

Q & A

Q. 1.1. What are the common synthetic routes for 3-[(Phenylsulfanyl)methyl]pyrrolidine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Route 1: Reaction of pyrrolidine derivatives with phenylsulfanyl methyl halides in anhydrous solvents (e.g., dichloromethane or THF) under reflux conditions. Catalysts like triethylamine or DBU are used to deprotonate intermediates and enhance reactivity .
  • Route 2: Use of ferrocenyl Baylis-Hillman adducts (as seen in analogous pyrrolidine syntheses) to introduce functional groups, followed by thiol-ene "click" chemistry for sulfur incorporation .

Critical factors:

  • Temperature: Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally unstable intermediates.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while non-polar solvents may stabilize radical intermediates.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is essential to isolate the product from by-products like unreacted pyrrolidine or disulfide dimers .

Q. 1.2. How is the molecular conformation of this compound characterized, and what structural parameters are critical for its biological activity?

Answer:

  • X-ray crystallography reveals key conformational details:
    • Puckering parameters: The pyrrolidine ring adopts an envelope conformation (e.g., ΔCs(C4) = 9.76°; q₂ = 0.4346 Å, φ₂ = 150.9°) .
    • Dihedral angles: The phenylsulfanyl group is nearly perpendicular to the pyrrolidine ring (dihedral angle ~87.5°), minimizing steric hindrance .
  • Spectroscopic validation:
    • NMR: 1^1H and 13^13C NMR confirm regiochemistry via coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons) and sulfur-induced deshielding effects .
    • IR: Stretching vibrations for C-S (680–700 cm⁻¹) and C-N (1100–1250 cm⁻¹) bonds verify functional group integrity .

Structural parameters linked to bioactivity include:

  • Sulfur hybridization: sp³ hybridization at the sulfur atom enhances nucleophilicity, relevant to enzyme inhibition .
  • Ring planarity: Distortions in the pyrrolidine ring influence binding to chiral receptors (e.g., monoamine oxidases) .

Advanced Research Questions

Q. 2.1. How can contradictory data on the dihedral angles of this compound in different crystal forms be resolved?

Answer: Discrepancies in dihedral angles (e.g., 87.5° vs. 88.8° in polymorphs) arise from:

  • Crystal packing forces: Intermolecular interactions (e.g., C-H⋯O, N-H⋯S) distort molecular geometry. For example, O4-mediated hydrogen bonds in one polymorph may force the phenylsulfanyl group into a slightly tilted conformation .
  • Temperature-dependent dynamics: Variable-temperature XRD or DFT calculations can differentiate intrinsic conformational preferences from lattice-induced distortions .

Methodology:

  • Multi-technique validation: Compare XRD data with solution-phase NMR (ROESY for through-space interactions) and computational models (DFT or MD simulations) .
  • Hirshfeld surface analysis: Quantify intermolecular contact contributions to conformational stability .

Q. 2.2. What strategies optimize the regioselective functionalization of this compound for targeted drug discovery?

Answer: Regioselectivity is controlled by:

  • Directing groups: Introduce temporary protecting groups (e.g., Boc on pyrrolidine nitrogen) to block undesired substitution sites. Example: Boc-protected derivatives undergo sulfonation exclusively at the methylene position .
  • Catalytic systems: Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids installs substituents on the phenyl ring without affecting the pyrrolidine core .

Case study:
In the synthesis of almotriptan analogs, regioselective sulfonylation at the pyrrolidine nitrogen was achieved using a bulky base (e.g., LDA) to deprotonate the NH group selectively, followed by reaction with sulfonyl chlorides .

Q. 2.3. How do solvent effects and counterion choice influence the crystallization and stability of this compound salts?

Answer:

  • Solvent polarity: Low-polarity solvents (e.g., hexane) favor compact crystal lattices with high melting points but may trap solvent molecules. Polar solvents (e.g., ethanol) yield hydrates or solvates with reduced thermal stability .
  • Counterions:
    • Chloride vs. tosylate: Chloride salts exhibit higher solubility in aqueous media, while tosylate salts form stable co-crystals via π-π stacking between phenyl groups .
    • Hydrogen-bond donors: Maleate counterions (as in almotriptan malate) enhance stability through intermolecular O-H⋯N interactions .

Experimental design:

  • Screen crystallization conditions using the Ostwald ripening method with solvent/antisolvent mixtures.
  • Characterize stability via accelerated aging studies (40°C/75% RH for 4 weeks) paired with PXRD and DSC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.